molecular formula C15H18FN3O B2612661 5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole CAS No. 2034376-53-7

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole

Numéro de catalogue B2612661
Numéro CAS: 2034376-53-7
Poids moléculaire: 275.327
Clé InChI: VNDXOUGTMCXTQX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole” is a novel compound that has been investigated for its inhibitory effects on human equilibrative nucleoside transporters . It is more selective to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of related compounds has been reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ENT1 and ENT2 .


Chemical Reactions Analysis

The key step in the synthesis of related compounds includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Applications De Recherche Scientifique

1. Inhibitor of Human Equilibrative Nucleoside Transporters (ENTs) This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 . This could have significant implications for the development of new drugs and therapies.

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies are crucial in drug design as they help in understanding the relationship between the chemical structure of a compound and its pharmacological activity.

Synthesis of Piperazines

The compound is a piperazine derivative . Piperazines and their derivatives show a wide range of biological and pharmaceutical activity . Therefore, this compound could be used in the synthesis of other piperazine derivatives with potential therapeutic applications.

Aza-Michael Addition Reactions

The compound has been involved in aza-Michael addition reactions . This type of reaction is a powerful tool in organic synthesis, allowing for the construction of complex molecular structures from simpler precursors.

Development of New ENT Inhibitors

The compound could serve as a lead compound in the development of new ENT inhibitors . ENT inhibitors are important in the treatment of various diseases, including cancer .

Molecular Docking Studies

The compound has been used in molecular docking studies . These studies are essential in drug discovery and development as they provide insights into the interactions between a drug and its target protein.

Mécanisme D'action

The compound acts as an inhibitor of human equilibrative nucleoside transporters, showing more selectivity towards ENT2 than ENT1 .

Propriétés

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-12-10-13(20-17-12)11-18-6-8-19(9-7-18)15-5-3-2-4-14(15)16/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDXOUGTMCXTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-3-methylisoxazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.